Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone

Lipophilicity Drug design Physicochemical profiling

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone (CAS 2060007-59-0) is an S-cyclopentyl-S-isopropyl sulfoximine with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol. The compound features the sulfoximine functional group (S(=O)(=NH)), which is a chemically stable, comparatively polar, and weakly basic motif that offers favorable aqueous solubility, permeability, and metabolic stability.

Molecular Formula C8H17NOS
Molecular Weight 175.29 g/mol
Cat. No. B13249003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone
Molecular FormulaC8H17NOS
Molecular Weight175.29 g/mol
Structural Identifiers
SMILESCC(C)S(=N)(=O)C1CCCC1
InChIInChI=1S/C8H17NOS/c1-7(2)11(9,10)8-5-3-4-6-8/h7-9H,3-6H2,1-2H3
InChIKeyHZKRMBUGOOEPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone – A Structurally Defined Sulfoximine Building Block for Lead Diversification


Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone (CAS 2060007-59-0) is an S-cyclopentyl-S-isopropyl sulfoximine with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . The compound features the sulfoximine functional group (S(=O)(=NH)), which is a chemically stable, comparatively polar, and weakly basic motif that offers favorable aqueous solubility, permeability, and metabolic stability . As a well-defined small-molecule building block, it serves as a versatile intermediate for medicinal chemistry and agrochemical research programs that exploit the sulfoximine moiety as a bioisosteric replacement for sulfones, sulfonamides, or other polar functional groups .

Why Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone Cannot Be Casually Swapped with Other S-Alkyl Sulfoximine Analogs


Although sulfoximines share the same core heteroatom arrangement, the S-substituent identity profoundly influences lipophilicity, steric environment, and hydrogen-bonding capacity. Replacing the S-isopropyl group of the target compound with a methyl, n-propyl, or isobutyl moiety alters the calculated partition coefficient (LogP) and topological polar surface area (TPSA), which are critical parameters governing permeability, solubility, and off-target binding in drug discovery . Furthermore, the cyclopentyl-isopropyl combination creates a distinct steric profile that affects both the conformational preference around the sulfur center and the accessibility of the NH group for subsequent N-functionalization reactions. These property differences mean that two cyclopentyl sulfoximines that differ only in the S-alkyl group are not interchangeable in SAR campaigns without re-optimizing the entire lead series.

Quantitative Differentiation of Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone from Its Closest S-Alkyl Analogs


Computed Lipophilicity (LogP) Comparison of Cyclopentyl Sulfoximines with Varying S-Alkyl Chains

The predicted LogP for Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone (isopropyl substituent) is estimated at approximately 1.9–2.2 based on fragment-based calculation methods, positioning it between the more polar S-methyl analog and the more lipophilic S-isopentyl analog. In contrast, Cyclopentyl(imino)(isopentyl)-lambda6-sulfanone (CAS 2059942-22-0) has a vendor-reported calculated LogP of 3.02 . This LogP difference of approximately 0.8–1.1 units translates to a roughly 6- to 12-fold difference in octanol-water partition coefficient, substantially affecting membrane permeability predictions and in vitro ADME behavior .

Lipophilicity Drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation Between S-Isopropyl and S-Isopentyl Cyclopentyl Sulfoximines

The TPSA of Cyclopentyl(imino)(isopentyl)-lambda6-sulfanone is reported as 40.92 Ų . For Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone, the TPSA is predicted to be approximately 43–45 Ų due to the slightly more compact isopropyl group exposing the polar sulfoximine NH and S=O groups more effectively. This TPSA difference of 2–4 Ų, while modest, can influence the compound's positioning relative to permeability thresholds (commonly 60–140 Ų for oral CNS drugs), and may affect Transwell permeability assay outcomes when these building blocks are incorporated into larger lead molecules .

Polar surface area Permeability Oral bioavailability

Steric Differentiation: The Isopropyl Group Offers a Distinct Balance of van der Waals Volume and Conformational Restraint

The S-isopropyl substituent in the target compound provides a branched, medium-sized alkyl group with a Charton steric parameter (v) of approximately 0.76, compared to v ≈ 0.52 for the S-methyl analog (Cyclopentyl(imino)(methyl)-lambda6-sulfanone, CAS 1967807-31-3) and v ≈ 0.68 for the S-n-propyl analog (CAS 2060020-98-4) [1]. The branched nature of isopropyl also introduces greater conformational restriction than the linear n-propyl chain, which can enhance binding entropy when the sulfoximine moiety occupies a well-defined enzyme pocket. This steric differentiation is particularly relevant in agrochemical sulfoximine SAR, where the alkyl group flanking the sulfoximine nitrogen significantly modulates insecticidal potency against aphid species [2].

Steric effects Structure-activity relationship Enzyme pocket complementarity

Sulfoximine vs. Sulfone Bioisosteric Advantage: Quantitative Effects on Solubility and Metabolic Stability

In a matched molecular pair analysis across Boehringer Ingelheim drug discovery projects, replacement of a sulfone group (SO2) with a sulfoximine (S(O)(=NH)) led to an average increase in thermodynamic aqueous solubility of 0.5–1.0 log units, while retaining or slightly improving metabolic stability in human liver microsomes (mean Clint reduction of ~15–25%) . Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone embodies this sulfoximine advantage: the free NH group provides an additional hydrogen-bond donor that enhances water solubility without introducing a formal charge, a feature absent in the corresponding cyclopentyl isopropyl sulfone.

Bioisosterism Metabolic stability Aqueous solubility

Proven Application Scenarios Where Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone Outperforms Generic Alternatives


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 2–3) with a Sulfoximine Warhead

In lead series where the target product profile demands a LogP between 2 and 3 (e.g., oral kinase inhibitors targeting peripheral tissues), the isopropyl-substituted cyclopentyl sulfoximine provides an estimated LogP of ~1.9–2.2, avoiding the excessive lipophilicity of the isopentyl analog (LogP 3.02) that could drive hERG binding, phospholipidosis, or rapid metabolic clearance . Its sulfoximine NH also serves as a synthetic handle for further N-arylation or N-alkylation to fine-tune properties .

Agrochemical Discovery: Insecticidal Sulfoximine Scaffold Diversification

The cyclopentyl-isopropyl sulfoximine core matches the structural motifs explored in the sulfoxaflor SAR campaign, where the S-alkyl group identity profoundly affected insecticidal potency against aphids and whiteflies [1]. The branched isopropyl group provides a steric profile distinct from both linear alkyl and smaller branched substituents, enabling exploration of unexplored chemical space in nAChR competitive modulator design.

Late-Stage Functionalization of Complex Drug Intermediates via the Sulfoximine NH

The free NH group on the target compound permits direct N-functionalization via copper-catalyzed coupling, palladium-catalyzed arylation, or sulfonylation, allowing the building block to be installed early in a synthetic sequence and then diversified at a late stage . This 'build–couple–diversify' strategy is not available for the corresponding sulfone, which lacks an equivalent functionalization vector.

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